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MAGE-3 (161-175)

Cat. No.: B1575055
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Description

Contextualizing MAGE-A3 as a Cancer-Testis Antigen in Tumor Immunology

Melanoma-associated antigen 3, or MAGE-A3, belongs to a group of proteins known as cancer-testis antigens (CTAs). wikipedia.org CTAs are noteworthy because their expression is typically limited to male germ cells in the testes and is absent in most other adult tissues. wikipedia.orgmdpi.com However, these antigens can be re-expressed in various types of cancerous tumors, including melanoma, lung cancer, and bladder cancer. wikipedia.orgmdpi.comnih.gov This tumor-specific expression makes them an attractive target for cancer therapies, as treatments directed against them are less likely to harm healthy cells. medsci.orge-century.us

The re-emergence of MAGE-A3 in malignant cells can trigger both humoral (antibody-based) and cellular (T-cell-based) immune responses in cancer patients. nih.gov The presence of MAGE-A3 has been linked to a poorer prognosis in several cancers, including colorectal, gastric, and non-small cell lung cancer. mdpi.com This association underscores its potential as a biomarker and a therapeutic target. mdpi.come-century.us The MAGE-A3 gene is located on the X chromosome and is part of a larger family of MAGE genes, many of which are also being investigated for their roles in cancer. wikipedia.orgmdpi.com

Significance of Peptide Epitopes in Anti-Tumor Immune Responses

The immune system, particularly T-cells, does not recognize whole proteins. Instead, it identifies short fragments of proteins, known as peptide epitopes, which are presented on the surface of cells by major histocompatibility complex (MHC) molecules. nih.gov These peptide-MHC complexes are the key to initiating a targeted immune attack.

There are two main classes of MHC molecules involved in this process:

MHC class I molecules present peptides from proteins found inside the cell. These are recognized by CD8+ cytotoxic T-lymphocytes (CTLs), often called "killer" T-cells, which can directly destroy the presenting cell. nih.govmdpi.com

The development of peptide-based cancer vaccines aims to leverage this natural process. mdpi.comthno.org By administering specific tumor-associated peptide epitopes, researchers hope to stimulate a potent and targeted anti-tumor immune response. nih.govthno.org The success of such vaccines depends on selecting the right epitopes that can bind effectively to MHC molecules and be recognized by T-cells. nih.gov

Overview of MAGE-A3 (161-175) as a Specific T-Cell Epitope Research Focus

Within the full-length MAGE-A3 protein, the peptide sequence spanning amino acids 161-175 has emerged as a significant area of research. This particular peptide is a known T-cell epitope, meaning it can be presented by MHC molecules and recognized by T-cells. nih.gov Specifically, MAGE-A3 (161-175) has been identified as an epitope recognized by CD4+ T-cells. vulcanchem.comaacrjournals.org

Research has shown that MAGE-A3 (161-175) can be naturally processed and presented by antigen-presenting cells (APCs), such as dendritic cells, in association with HLA-DR molecules, a type of MHC class II molecule. nih.govnih.govunil.ch This finding is crucial because it indicates that this peptide can potentially stimulate the helper T-cell response necessary for a robust and sustained anti-tumor immunity. vulcanchem.com

Interestingly, while some studies have detected naturally acquired CD4+ T-cell responses to MAGE-A3 (161-175) in cancer patients, others have found no recognition of this specific epitope in certain patient cohorts. nih.govaacrjournals.orgaacrjournals.org This variability highlights the complexity of the immune response to cancer and the influence of factors such as the patient's individual HLA type and the specific characteristics of their tumor. The processing of the MAGE-A3 protein within APCs can also influence which epitopes are ultimately presented to T-cells. aacrjournals.orgaacrjournals.orgresearchgate.net

Properties

sequence

VFGIELMEVDPIGHL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanoma-associated antigen 3 (161-175); MAGE-3 (161-175)

Origin of Product

United States

Molecular Biology and Expression Profiles Relevant to Antigenicity

Gene Expression Patterns of MAGE-A3 in Neoplastic Tissues

The re-expression of the MAGEA3 gene is a common event in oncology, occurring across a diverse spectrum of cancer types. This aberrant expression is not uniform, with frequencies varying significantly among different malignancies. High levels of MAGE-A3 have been observed in numerous cancers, often correlating with a poorer prognosis. atlasgeneticsoncology.orgresearchgate.netplos.org

Research using methods such as reverse-transcriptase polymerase chain reaction (RT-PCR) and immunohistochemistry has documented MAGE-A3 expression in a significant percentage of tumors. For instance, expression has been reported in non-small cell lung cancer (NSCLC), melanoma, bladder cancer, head and neck squamous cell carcinomas (HNSCC), and various sarcomas. researchgate.netresearchgate.netoup.com Studies have shown expression rates of approximately 39% in stage I-II NSCLC, with a higher frequency in stage II (49.5%) compared to stage I (29.5%). oup.com In metastatic melanoma, MAGE-A3 mRNA has been detected in as many as 62% of lesions. researchgate.net Other cancers with notable MAGE-A3 expression include gastric cancer, glioma, multiple myeloma, and breast cancer. atlasgeneticsoncology.org The expression is often heterogeneous, with only a subset of tumor cells within a single lesion testing positive. aacrjournals.org

Table 1: Frequency of MAGE-A3 Expression in Various Neoplastic Tissues

Neoplastic Tissue TypeReported Expression Frequency (%)Reference
Non-Small Cell Lung Cancer (NSCLC)39 - 85% atlasgeneticsoncology.orgoup.com
Melanoma62 - 65% atlasgeneticsoncology.orgresearchgate.net
Glioma~51% atlasgeneticsoncology.org
Bladder Cancer~37% atlasgeneticsoncology.org
Head and Neck Squamous Cell Carcinoma (HNSCC)>75% nih.gov
Gastric Cancer16 - 48% atlasgeneticsoncology.orgiiarjournals.org
Multiple Myeloma~41% atlasgeneticsoncology.org
Pancreatic Cancer~40% atlasgeneticsoncology.org
Breast Cancer~10% atlasgeneticsoncology.org
Prostate CancerSignificantly higher than in benign tissue nih.gov

Subcellular Localization and Implications for Antigen Processing Pathways

The MAGE-A3 protein has been reported to have both cytoplasmic and nuclear localizations within the cell. atlasgeneticsoncology.orgfrontiersin.orgnih.gov Some evidence also points to localization within the endoplasmic reticulum. wikipedia.orgnih.gov This intracellular positioning is critical for its processing and subsequent presentation as an antigenic peptide, such as MAGE-3 (161-175), on the cell surface.

For a peptide to be presented to CD8+ cytotoxic T lymphocytes (CTLs), the source protein is typically degraded in the cytoplasm by the proteasome. The resulting peptides are then transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP). medsci.org Inside the endoplasmic reticulum, these peptides are loaded onto Major Histocompatibility Complex (MHC) class I molecules and transported to the cell surface. The cytoplasmic localization of MAGE-A3 makes it a substrate for this MHC class I presentation pathway. frontiersin.org Indeed, knockdown of MAGE-A3 in tumor cells has been shown to increase the expression of antigen-processing machinery components like TAP1 and TAP2. medsci.orgnih.gov

The MAGE-3 (161-175) peptide itself has been identified as an epitope presented by MHC class II molecules, specifically HLA-DR, to CD4+ T helper cells. nih.govresearchgate.net The MHC class II pathway typically processes exogenous proteins that are taken up into endosomes. aacrjournals.org However, endogenous proteins like MAGE-A3, which lack a standard signal peptide for entering the endosomal pathway, can also be processed and presented via alternative pathways like autophagy or cross-presentation. aacrjournals.orgnih.gov Studies have confirmed that the MAGE-3 (161-175) epitope can be naturally processed and presented by dendritic cells (DCs), a professional antigen-presenting cell. nih.govresearchgate.net The efficiency of this presentation can be influenced by the amount of MAGE-A3 protein available for processing. researchgate.netnih.gov

Antigen Processing and Presentation of Mage A3 161 175

Pathways of Antigen Formation and Loading for MAGE-A3 (161-175)

The generation of the MAGE-A3 (161-175) epitope and its subsequent loading onto MHC class II molecules is a highly regulated process that primarily follows the exogenous pathway.

Exogenous Processing Pathway: Mechanisms and Requirements

The MAGE-A3 (161-175) peptide is naturally processed and presented to CD4+ T cells through the exogenous pathway. nih.govnih.gov This pathway is responsible for processing proteins that are taken up from the extracellular environment by APCs. In the context of MAGE-A3, this can occur when tumor cells die and release their contents, which are then engulfed by APCs.

Once inside the APC, the MAGE-A3 protein is trafficked to the endosomal/lysosomal compartment. nih.govvulcanchem.com Within these acidic vesicles, the protein is subjected to degradation by a series of proteases. Research indicates that the formation of the MAGE-A3 (161-175) epitope is dependent on the activity of leupeptin-sensitive proteases, which include cysteine proteases like cathepsins. aacrjournals.orgresearchgate.net Conversely, the epitope is destroyed by pepstatin-sensitive proteases, such as aspartic proteases. aacrjournals.orgresearchgate.net This delicate balance of proteolytic activity is a crucial determinant in the successful generation of the epitope.

Following its generation, the MAGE-A3 (161-175) peptide is loaded onto HLA-DR molecules, specifically showing restriction by the HLA-DRβ4*01 allele. nih.govnih.gov The resulting peptide-MHC class II complex is then transported to the cell surface for presentation to CD4+ T helper cells.

Role of Antigen-Presenting Cell (APC) Subtypes in MAGE-A3 (161-175) Presentation

The efficiency of MAGE-A3 (161-175) presentation varies significantly among different types of APCs, highlighting the importance of the cellular context in shaping the anti-tumor immune response.

Dendritic Cell Mediated Presentation of MAGE-A3 (161-175)

Dendritic cells (DCs) are considered the most potent APCs, capable of priming naive T cells. Monocyte-derived DCs can process and present the MAGE-A3 (161-175) epitope from a recombinant MAGE-A3 protein. unil.ch However, the presentation of this epitope by DCs loaded with lysate from MAGE-A3 expressing cells is described as poor, although still significant. nih.govnih.govdntb.gov.uacnr.it This suggests that while DCs are capable of presenting this epitope, the efficiency may be limited under conditions of indirect presentation where they take up and process material from other cells. nih.govdntb.gov.uacnr.it The specific endosomal and lysosomal proteases within DCs play a critical role in determining the repertoire of epitopes that are ultimately presented. aacrjournals.org

B Lymphoblastoid Cell and Melanoma Cell Presentation Efficiency

In contrast to the relatively inefficient presentation by lysate-loaded DCs, Epstein-Barr virus (EBV)-transformed B lymphoblastoid cell lines (LCLs) and melanoma cells engineered to express MAGE-A3 in the endosomal/lysosomal compartment are strongly recognized by MAGE-A3 (161-175)-specific CD4+ T cells. nih.govnih.govvulcanchem.com This enhanced recognition is attributed to the direct and abundant availability of the MAGE-A3 protein within the appropriate processing compartment of these cells. nih.gov

The intensity of T-cell recognition has been shown to directly correlate with the amount of MAGE-A3 expressed by these engineered cells. nih.govnih.govvulcanchem.com When LCLs were sorted based on their level of MAGE-A3 expression, those with higher expression levels were more strongly recognized by specific T cells. nih.govvulcanchem.com This demonstrates that the quantity of available antigen is a critical factor influencing the efficiency of presentation.

Determinants of MAGE-A3 (161-175) Epitope Formation and Repertoire

The primary determinants include:

Antigen Processing Machinery: The balance of proteolytic enzymes within the endosomal/lysosomal compartments of APCs is paramount. As mentioned, the MAGE-A3 (161-175) epitope is generated by leupeptin-sensitive proteases and degraded by pepstatin-sensitive proteases. aacrjournals.orgresearchgate.net This differential protease activity can vary between different APC types and can influence whether this particular epitope is successfully generated and presented.

Antigen Availability: The amount of MAGE-A3 protein available for processing is a crucial factor. nih.govnih.govvulcanchem.com Higher levels of MAGE-A3 expression lead to more efficient presentation and stronger T-cell recognition. nih.govvulcanchem.com

MHC Haplotype: The presentation of MAGE-A3 (161-175) is restricted by specific HLA class II molecules, notably HLA-DRβ4*01. nih.govnih.gov Therefore, individuals must express the appropriate HLA alleles to present this epitope effectively.

Nature of the APC: The type of APC plays a significant role, with engineered B cells and melanoma cells showing more robust presentation than lysate-loaded dendritic cells. nih.govnih.govvulcanchem.com

FactorDescriptionImpact on MAGE-A3 (161-175) Presentation
Processing Pathway The primary route of antigen degradation and loading onto MHC molecules.Recognized when processed through the exogenous pathway, not the endogenous pathway. nih.govnih.gov
Antigen-Presenting Cell Type The cell responsible for processing and presenting the antigen.Strong recognition on engineered B lymphoblastoid cells and melanoma cells; poor recognition on dendritic cells loaded with MAGE-A3 lysate. nih.govnih.govvulcanchem.com
MAGE-A3 Protein Quantity The amount of MAGE-A3 protein available within the APC.Higher expression levels correlate with stronger T-cell responses. nih.govnih.govvulcanchem.com
Proteolytic Enzymes Enzymes within the endosome/lysosome that degrade the antigen.Formation is facilitated by leupeptin-sensitive proteases and the epitope is destroyed by pepstatin-sensitive proteases. aacrjournals.orgresearchgate.net
HLA Restriction The specific MHC molecule that binds and presents the peptide.Presented by HLA-DR molecules, with specific recognition in the context of HLA-DRβ4*01. nih.govnih.gov

Influence of MAGE-A3 Protein Quantity on Epitope Generation

The amount of MAGE-A3 protein available within an antigen-presenting cell is a critical determinant for the generation and presentation of the MAGE-A3 (161-175) epitope. vulcanchem.comnih.gov Research has demonstrated a direct correlation between the quantity of MAGE-A3 protein and the intensity of the T-cell response. vulcanchem.comnih.gov In one study, lymphoblastoid cell lines (LCLs) engineered to express MAGE-A3 were sorted based on the level of protein expression. vulcanchem.comnih.govnih.gov The subsequent recognition by MAGE-A3 (161-175)-specific CD4+ T-cells was found to be proportional to the amount of MAGE-A3 expressed by these cells. vulcanchem.comnih.govnih.gov This suggests that higher levels of the MAGE-A3 antigen are necessary for the efficient processing and presentation of the 161-175 epitope, ultimately leading to a more robust T-cell activation. vulcanchem.com

The type of APC also plays a significant role, which may be linked to their capacity to process and present the antigen. vulcanchem.com For instance, EBV-transformed LCLs and melanoma cells engineered to express MAGE-A3 in the endosomal/lysosomal compartment are strongly recognized by MAGE-A3 (161-175)-specific CD4+ T-cells. vulcanchem.comnih.govnih.gov In contrast, autologous dendritic cells (DCs) loaded with lysates from MAGE-A3 expressing cells are recognized, but to a much lesser extent. vulcanchem.comnih.govnih.gov This disparity highlights that the sheer availability of the MAGE-A3 protein within the processing pathway is a key factor influencing the magnitude of the immune response to the MAGE-A3 (161-175) epitope. nih.govnih.gov

Impact of Endosomal/Lysosomal Proteases on MAGE-A3 (161-175) Processing

The journey of the MAGE-A3 protein through the endosomal/lysosomal compartments involves a series of proteolytic cleavages that are essential for generating the final epitope. However, these proteases can have a dual role, being responsible for both the creation and destruction of specific epitopes. aacrjournals.org

The formation of the MAGE-A3 (161-175) epitope is dependent on the activity of cysteine proteases. aacrjournals.orgnih.gov This has been demonstrated through the use of protease inhibitors. aacrjournals.org Pre-treatment of APCs with leupeptin, an inhibitor of certain cysteine proteases like cathepsin B and L, leads to a decreased presentation of the MAGE-A3 (161-175) epitope. aacrjournals.orgresearchgate.net This indicates that one or more leupeptin-sensitive proteases are crucial for cleaving the full-length MAGE-A3 protein to generate the 161-175 fragment. aacrjournals.orgresearchgate.net The reduction in epitope presentation was observed across different types of APCs, including dendritic cells and engineered LCLs and melanoma cells. aacrjournals.org While specific inhibition of cathepsins B and L only resulted in a mild decrease in recognition, suggesting potential redundancy or the involvement of other cysteine proteases in the processing of this epitope. aacrjournals.org

In contrast to their role in forming the epitope, aspartic proteases have a destructive effect on the MAGE-A3 (161-175) epitope. aacrjournals.orgnih.gov When APCs are treated with pepstatin A, an inhibitor of aspartic proteases such as cathepsin D and E, the recognition of the MAGE-A3 (161-175) epitope by specific CD4+ T-cells is dramatically increased. aacrjournals.orgresearchgate.net This finding strongly suggests that pepstatin-sensitive proteases are responsible for the degradation of the MAGE-A3 (161-175) epitope. aacrjournals.orgnih.govresearchgate.net The region of MAGE-A3 containing the 161-175 sequence is rich in hydrophobic residues, which are preferred cleavage sites for aspartic proteases like cathepsin D. researchgate.net

Notably, the destructive activity of aspartic proteases on this epitope was found to be highest in dendritic cells. aacrjournals.orgresearchgate.net This could explain the relatively poor presentation of the MAGE-A3 (161-175) epitope by DCs compared to other APCs. aacrjournals.orgresearchgate.net Indeed, measurements of cathepsin D activity revealed higher levels in dendritic cells compared to engineered melanoma and lymphoblastoid cells. aacrjournals.orgresearchgate.net

The differential effects of proteases are not uniform across all MAGE-A3 epitopes, highlighting the complexity of antigen processing. A comparative analysis between the processing of MAGE-A3 (161-175) and another epitope, MAGE-A3 (111-125), reveals distinct protease requirements. aacrjournals.orgnih.gov

The formation of the MAGE-A3 (111-125) epitope, which is frequently recognized in melanoma patients, is dependent on both leupeptin-sensitive (cysteine) and pepstatin A-sensitive (aspartic) proteases. aacrjournals.orgnih.gov Inhibition of either class of protease leads to a significant reduction in its presentation. aacrjournals.org

Conversely, the MAGE-A3 (161-175) epitope, which is not recognized in vivo in the same patient cohort, is formed by leupeptin-sensitive proteases but destroyed by pepstatin-sensitive proteases. aacrjournals.orgnih.gov This opposing action of aspartic proteases on the two epitopes likely contributes to the immunodominance of MAGE-A3 (111-125) and the cryptic nature of MAGE-A3 (161-175) in vivo. aacrjournals.org

Table 1: Protease Requirements for MAGE-A3 Epitope Generation

Epitope Leupeptin-Sensitive Protease (Cysteine) Pepstatin A-Sensitive Protease (Aspartic) In Vivo Recognition
MAGE-A3 (111-125) Required for formation Required for formation Frequently observed
MAGE-A3 (161-175) Required for formation Destructive Not observed
Aspartic Protease Involvement (e.g., Pepstatin-Sensitive)

MHC Class II Allele Restriction of MAGE-A3 (161-175) Epitope Presentation

The presentation of the MAGE-A3 (161-175) epitope to CD4+ T-cells is contingent on its binding to a specific Major Histocompatibility Complex (MHC) class II molecule.

HLA-DRβ4*01 Restriction and Binding Specificity

The MAGE-A3 (161-175) epitope is presented to CD4+ T-cells in the context of the HLA-DRβ401 allele. nih.govaacrjournals.org This has been confirmed through experiments using LCLs expressing different HLA-DR alleles. nih.gov MAGE-A3 (161-175)-specific CD4+ T-cells recognized peptide-pulsed LCLs that were positive for HLA-DRβ401, but not those that were negative for this allele. nih.gov

Further studies have delved into the binding affinity of this peptide. Peptide titration curves have shown that a relatively low concentration of the MAGE-A3 (161-175) peptide is required to achieve half-maximal stimulation of specific CD4+ T-cell clones, indicating an intermediate to high affinity of the peptide for the HLA-DRβ4*01 molecule. aacrjournals.org This efficient binding is a prerequisite for the stable presentation of the epitope on the surface of APCs and its subsequent recognition by T-cells.

Other HLA-DR Allelic Associations and Promiscuity Considerations

The Melanoma-associated antigen 3 (MAGE-A3) peptide spanning amino acids 161-175 is a notable CD4+ T-cell epitope, though its presentation is subject to complex regulation and allelic restrictions. Research has identified specific Human Leukocyte Antigen (HLA)-DR alleles responsible for its presentation, while also highlighting its potential for promiscuous binding, albeit with significant variability in natural processing and recognition.

Initial studies identified a strong, specific response to the overlapping sequences MAGE-A3(156–170) and MAGE-A3(161–175) in multiple donors. nih.gov Further investigation into a CD4+ T-cell clone from a healthy donor pinpointed the restricting allele for MAGE-A3(161-175) as HLA-DRβ401 . nih.govaacrjournals.org The response was dependent on this specific allele, as T-cells recognized peptide-pulsed LCLs expressing HLA-DRβ401 but not those negative for it. nih.gov

Subsequent research in head and neck squamous cell carcinoma (HNSCC) patients identified MAGE-A3(161–175) as an immunodominant epitope that was naturally processed and presented by dendritic cells (DCs). nih.gov In this context, the presentation was shown to be restricted by HLA-DRβ1*07 . nih.gov This finding expanded the list of known HLA-DR molecules capable of presenting this peptide.

The concept of promiscuity for the MAGE-A3(161-175) epitope is supported by these distinct HLA-DR associations and by studies involving antigen-presenting cells (APCs) with diverse HLA backgrounds. For instance, in one study, the APCs used expressed different HLA-DRβ1 alleles, including DR04 and DR07, in addition to the common HLA-DRβ4 allele. nih.gov However, the epitope's promiscuity appears to be conditional. Some studies have reported that while the synthetic peptide can stimulate CD4+ T cells from various donors, the epitope is poorly formed or not naturally processed in vitro in some contexts. nih.govnih.gov In a study of advanced melanoma patients, no T-cell recognition of MAGE-A3(161-175) was detected, suggesting that its processing and presentation in vivo can be inefficient. researchgate.net This inefficiency may be due to the specific proteases within the endosomal/lysosomal compartment of APCs; the formation of MAGE-A3(161-175) is facilitated by leupeptin-sensitive proteases but it is concurrently destroyed by pepstatin-sensitive proteases. aacrjournals.orgresearchgate.net

Table 1: HLA-DR Allelic Associations with MAGE-A3 (161-175) Presentation

HLA-DR Allele Study Context Finding Reference
HLA-DRβ4*01 Healthy donor CD4+ T-cells Identified as the restricting allele for a naturally processed epitope. nih.gov, aacrjournals.org
HLA-DRβ1*07 Head and Neck Cancer Patients Found to present the naturally processed epitope from recombinant MAGE-A3 protein. nih.gov

Potential Overlap with MHC Class I Restricted Epitopes within or Proximal to the MAGE-A3 (161-175) Sequence

The MAGE-A3(161-175) sequence is of particular interest as it not only contains a CD4+ T-cell epitope but also harbors sequences recognized by CD8+ T-cells in the context of MHC Class I molecules. nih.gov This overlap makes it a potentially valuable target for inducing a comprehensive anti-tumor immune response involving both helper and cytotoxic T-lymphocytes.

Detailed analysis of this region has revealed the presence of at least two distinct, well-characterized MHC Class I epitopes. nih.govnih.gov These epitopes are located entirely within the 161-175 amino acid sequence. The presence of these nested epitopes means that a single protein fragment can potentially be processed and presented through both the MHC Class I and Class II pathways.

The specific MHC Class I epitopes identified within or overlapping the MAGE-A3(161-175) region are:

MAGE-A3(168–176) : This epitope, with the sequence EVDPIGHLY, is presented by HLA-A1 . nih.govnih.govaacrjournals.orgnih.gov It is a well-documented CTL epitope and has been used to assess T-cell responses in melanoma patients. aacrjournals.orgnih.gov T-cell receptors specific for this peptide-HLA-A1 complex have been isolated and characterized. nih.gov

MAGE-A3(167–175) : This epitope is presented by HLA-B44 . nih.govnih.gov Its recognition by cytotoxic T-lymphocytes has also been established. aacrjournals.org

The co-localization of both MHC Class I and Class II epitopes within such a short sequence highlights the dense immunological information encoded in this region of the MAGE-A3 protein. nih.govnih.gov This feature could be advantageous for vaccine design, as it allows for the simultaneous stimulation of both arms of the cellular immune system. The expression of the relevant HLA alleles (HLA-A1 and HLA-B44) in antigen-presenting cells and tumor cells is a critical factor for the presentation of these specific Class I epitopes. nih.gov

Table 2: MHC Class I Epitopes Overlapping with the MAGE-A3 (161-175) Sequence

MHC Class I Epitope Amino Acid Sequence Restricting HLA Allele Reference
MAGE-A3 (168-176) EVDPIGHLY HLA-A1 nih.gov, nih.gov, aacrjournals.org
MAGE-A3 (167-175) SEVDPIGHL HLA-B44 nih.gov, nih.gov, aacrjournals.org

Immunological Recognition and T Cell Responses to Mage A3 161 175

CD4+ T-Lymphocyte Activation and Specificity Against MAGE-A3 (161-175)

The activation of CD4+ T-lymphocytes against the MAGE-A3 (161-175) epitope is a critical step in initiating an anti-tumor immune response. Research has shown that CD4+ T-cells specific for this peptide can be found in both healthy individuals and cancer patients. capes.gov.brashpublications.org These T-cells recognize the MAGE-A3 (161-175) peptide when it is presented by major histocompatibility complex (MHC) class II molecules on the surface of antigen-presenting cells (APCs). unil.chnih.gov

The specificity of this recognition is crucial. Studies have demonstrated that CD4+ T-cell clones specific for MAGE-A3 (161-175) can be isolated and expanded. ashpublications.orgaacrjournals.org These clones show a distinct response to the MAGE-A3 (161-175) peptide, confirming their specificity. aacrjournals.org The recognition is dependent on the context of the presenting HLA molecule, with HLA-DRβ401 being identified as a restricting element. nih.govnih.gov This means that the T-cell receptor (TCR) of the CD4+ T-cell recognizes the specific complex formed by the MAGE-A3 (161-175) peptide and the HLA-DRβ401 molecule.

The intensity of the T-cell response, however, can be influenced by several factors. The type of APC and the amount of MAGE-A3 protein available for processing play significant roles. nih.govvulcanchem.comresearchgate.net For instance, EBV-transformed lymphoblastoid cells (LCLs) and melanoma cells engineered to express MAGE-A3 in the endosomal/lysosomal compartment are strongly recognized by these T-cells. nih.govnih.govresearchgate.net In contrast, dendritic cells (DCs) loaded with MAGE-A3 lysate elicit a weaker, though still significant, response. nih.govvulcanchem.comresearchgate.net This suggests that the pathway of antigen processing and the quantity of the presented epitope are critical determinants of the magnitude of the CD4+ T-cell activation.

Phenotypic and Functional Characterization of MAGE-A3 (161-175) Specific CD4+ T-Cell Clones

The characterization of T-cell clones provides insight into their potential role in anti-tumor immunity. Functionally, these clones are capable of proliferating and secreting cytokines upon specific stimulation with the MAGE-A3 (161-175) peptide. aacrjournals.orgnih.gov

Phenotypically, these CD4+ T-cell clones can express a range of surface markers that define their state of differentiation and function. While detailed phenotypic analysis of MAGE-A3 (161-175) specific clones is an area of ongoing research, studies on other tumor antigen-specific CD4+ T-cells reveal that they can encompass various subsets, including central memory, effector memory, and effector T-cells, each with distinct functional capabilities. nih.gov For example, MAGE-A3-specific T-cells have been identified within both CCR7+ central memory and CCR7- effector memory populations. nih.gov

Cytokine Secretion Profiles Associated with MAGE-A3 (161-175) Recognition

The profile of cytokines secreted by CD4+ T-cells upon recognizing the MAGE-A3 (161-175) peptide is a key indicator of the type of immune response being mounted. These cytokines can direct the immune system towards either a cell-mediated (Th1) or a humoral (Th2) response, with significant implications for anti-tumor immunity.

Th1 Cytokine Production (e.g., IFN-γ)

The production of Th1 cytokines, particularly Interferon-gamma (IFN-γ), is generally associated with effective anti-tumor immunity. IFN-γ can enhance the cytotoxic activity of CD8+ T-cells and natural killer (NK) cells, and also upregulate MHC expression on tumor cells, making them more visible to the immune system. frontiersin.orgplos.org Studies have shown that CD4+ T-cell clones specific for MAGE-A3 (161-175) can produce IFN-γ upon stimulation. aacrjournals.orgresearchgate.net This indicates the potential for these T-cells to drive a Th1-polarized response, which is considered beneficial for controlling tumor growth. plos.org

Th2 Cytokine Production (e.g., IL-5, GM-CSF)

Conversely, the secretion of Th2 cytokines, such as Interleukin-5 (IL-5) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), can sometimes be associated with less effective anti-tumor responses and may even promote tumor progression in certain contexts. aacrjournals.orgresearchgate.net While some studies have reported that MAGE-A3 specific T-cell responses in advanced cancer patients can be skewed towards a Th2 profile, with the production of IL-5 and/or GM-CSF, this is not a universal finding for the MAGE-A3 (161-175) epitope specifically. aacrjournals.orgresearchgate.netaai.org GM-CSF, for instance, can have dual roles in cancer, either promoting or inhibiting tumor growth depending on the context. frontiersin.orgnih.gov

Implications of T-Cell Polarization on Anti-Tumor Immunity

The balance between Th1 and Th2 responses is critical. A dominant Th1 response, characterized by IFN-γ production, is generally thought to be more effective at mediating tumor rejection. plos.orgmdpi.com It promotes the activation of cytotoxic T-lymphocytes (CTLs) that can directly kill tumor cells. frontiersin.org A Th2-polarized response, on the other hand, may be less effective and in some cases, has been linked to disease progression. plos.org Therefore, understanding and potentially modulating the cytokine profile of MAGE-A3 (161-175) specific CD4+ T-cells is a key goal for immunotherapy.

Avidity of T-Cell Receptor (TCR) Recognition for MAGE-A3 (161-175) / MHC Class II Complex

High-avidity TCRs can recognize even low levels of their target peptide and are generally associated with more potent T-cell responses. nih.govnih.gov Research has shown that vaccination with MAGE-A3 protein can selectively expand high-avidity CD4+ T-cells, particularly when administered with an adjuvant. capes.gov.br However, the specific avidity of TCRs recognizing the MAGE-A3 (161-175) epitope has been characterized as being of intermediate affinity. aacrjournals.org The functional avidity, which is a measure of the peptide concentration required to elicit a half-maximal response, is an important functional characteristic of these T-cell clones. While high-affinity TCRs are desirable for potent anti-tumor responses, there is also a risk of off-target toxicities if the TCR cross-reacts with similar peptides on healthy tissues. mdpi.comnih.gov

Table 1: Summary of T-Cell Responses to MAGE-A3 (161-175)

Feature Description Key Findings
CD4+ T-Cell Activation Recognition of the MAGE-A3 (161-175) peptide presented by MHC class II molecules. Specific activation demonstrated; response intensity depends on APC type and antigen amount. nih.govvulcanchem.comresearchgate.net
Specificity T-cells specifically target the MAGE-A3 (161-175) epitope. Confirmed through the isolation of specific T-cell clones; HLA-DRβ4*01 is a restricting element. aacrjournals.orgnih.govnih.gov
Phenotype Surface marker expression defining T-cell subsets. Can include central memory and effector memory phenotypes. nih.gov
Th1 Cytokine Secretion Production of cytokines like IFN-γ. MAGE-A3 (161-175) specific clones can produce IFN-γ, indicating a potential for Th1 response. aacrjournals.orgresearchgate.net
Th2 Cytokine Secretion Production of cytokines like IL-5 and GM-CSF. Some MAGE-A3 responses show a Th2 skew, though not universally for the 161-175 epitope. aacrjournals.orgresearchgate.net
TCR Avidity Strength of the TCR-pMHC interaction. Characterized as intermediate affinity; high-avidity cells can be expanded through vaccination. capes.gov.braacrjournals.org

Detection and Characterization of Naturally Acquired MAGE-A3 (161-175) Specific CD4+ T Cells

The existence of a naturally acquired T-cell response to the melanoma-associated antigen 3 (MAGE-A3) provides a critical foundation for its use as a target in cancer immunotherapy. Research has focused on identifying and characterizing these responses, particularly those mediated by CD4+ T helper cells directed against specific epitopes like MAGE-A3 (161-175).

Studies have successfully detected and isolated MAGE-A3 specific CD4+ T cells from both healthy donors and cancer patients, including those with head and neck squamous cell carcinoma (HNSCC) and melanoma. researchgate.netnih.govnih.govunil.ch In one study involving seven HNSCC patients, all individuals exhibited detectable CD4+ T-cell responses against at least one MAGE-A3 or MAGE-A4 peptide, with responses to the 161-175 region being noted. nih.govunil.ch Similarly, MAGE-A3-specific CD4+ T cells have been generated from healthy donors. researchgate.netaacrjournals.org The frequency of these pre-existing T cells is generally low in healthy individuals and cancer patients who are seronegative for MAGE-A3, but it is found to be higher in patients with spontaneous antibody responses to the MAGE-A3 protein. capes.gov.br

However, the detection of responses to the MAGE-A3 (161-175) epitope can be variable. A study analyzing blood from advanced melanoma patients found responses to several other MAGE-A3 peptides, but no recognition of the MAGE-A3 (161-175) peptide was observed in the 11 patients tested. aacrjournals.org This contrasts with findings in HNSCC, where MAGE-A3 (161-175) was identified as one of the epitopes recognized by naturally acquired CD4+ T cells. nih.govunil.ch This discrepancy highlights the complexity of the anti-tumor immune response, which can be influenced by factors such as cancer type, disease stage, and the specificities of antigen processing in different contexts.

The characterization of MAGE-A3 (161-175)-specific CD4+ T cells has revealed several key immunological features:

Natural Processing and Presentation: The MAGE-A3 (161-175) epitope is naturally processed and presented by antigen-presenting cells (APCs). researchgate.netnih.govnih.gov However, the efficiency of this presentation is highly dependent on the APC type and the amount of available MAGE-A3 protein. researchgate.netnih.gov For instance, EBV-transformed lymphoblastoid cells (LCLs) and melanoma cells engineered to express MAGE-A3 in the endosomal/lysosomal compartment are strongly recognized by these T cells. researchgate.netnih.govvulcanchem.com In contrast, autologous dendritic cells (DCs) loaded with lysate from MAGE-A3-expressing cells are recognized poorly, although significantly. researchgate.netaacrjournals.orgnih.gov Research has shown that the intensity of the T-cell response correlates directly with the quantity of MAGE-A3 expressed by the APCs. researchgate.netnih.govvulcanchem.com

HLA Restriction: The presentation of the MAGE-A3 (161-175) peptide to CD4+ T cells is restricted by HLA class II molecules. Specifically, it has been shown to be presented by HLA-DR molecules. researchgate.netnih.gov One study identified HLA-DRβ4*01 as a restricting allele for this epitope in T cells derived from a healthy donor. researchgate.net

Processing Pathway: MAGE-A3 (161-175)-specific CD4+ T cells from a healthy donor were found to recognize the naturally processed epitope when it is formed through the exogenous antigen processing pathway, but not the endogenous pathway. researchgate.net The formation of this epitope is facilitated by leupeptin-sensitive proteases but is destroyed by pepstatin-sensitive proteases, indicating a specific enzymatic requirement for its generation. aacrjournals.orgvulcanchem.com

Immunogenicity: The MAGE-A3 (161-175) epitope has been described with contrasting terms. It was initially termed "cryptic" in one context where T cells from a melanoma patient, primed in vitro, failed to recognize the native epitope. aacrjournals.org Later studies, however, demonstrated that T cells from a healthy donor could recognize the naturally processed epitope. aacrjournals.org Furthermore, in studies of HNSCC patients, MAGE-A3 (161-175) was considered an immunodominant epitope alongside MAGE-A3 (111-125). nih.govunil.ch

The table below summarizes key research findings regarding the detection and characterization of these specific CD4+ T cells.

Study PopulationCancer TypeDetection/Characterization MethodsKey Findings on MAGE-A3 (161-175) RecognitionHLA Restriction
Healthy DonorN/AIn vitro stimulation with peptide; IFN-γ release assay.CD4+ T cells recognize a naturally processed epitope via the exogenous pathway. researchgate.net Recognition is dependent on APC type and antigen quantity. researchgate.netnih.govHLA-DRβ4*01 researchgate.net
Healthy Donors & Melanoma PatientMelanomaIn vitro stimulation with peptide pools; Proliferation assays.Recognized by CD4+ T cells from some healthy donors and a melanoma patient, but not considered a naturally processed epitope in this context. ashpublications.orgN/A
Head and Neck Cancer Patients (7) & Healthy DonorsHNSCCPulsing APCs with peptide pools; Cytokine secretion analysis.Detected as a naturally acquired response in HNSCC patients; considered an immunodominant epitope that is naturally processed and presented by DCs. nih.govnih.govunil.chHLA-DR nih.govnih.gov
Advanced Melanoma Patients (11)MelanomaScreening with peptide pools; Cytokine production analysis (IL-5, GM-CSF).No recognition of MAGE-A3 (161-175) was observed, in contrast to other MAGE-A3 epitopes. aacrjournals.orgN/A

Role of Mage A3 161 175 in Preclinical Tumor Immunogenicity Research

MAGE-A3 (161-175) as a Model Epitope for Investigating Anti-Tumor Immunity Mechanisms

The MAGE-A3 (161-175) peptide has been established as a key model epitope for studying the mechanisms of anti-tumor immunity, particularly the role of CD4+ T helper cells. Research has shown that this peptide contains a naturally processed epitope that can be presented by MHC class II molecules, such as HLA-DR. nih.govunil.ch Its ability to be recognized by CD4+ T cells from both healthy donors and cancer patients makes it a valuable tool for dissecting the components of a successful anti-tumor immune response. nih.govnih.govaacrjournals.org

Studies in patients with head and neck squamous cell carcinomas (HNSCC) have identified MAGE-A3 (161-175) as an immunodominant epitope, capable of eliciting naturally acquired CD4+ T-cell responses. nih.govunil.ch The fact that this epitope can be naturally processed and presented by professional antigen-presenting cells (APCs) like dendritic cells (DCs) allows for its use in preclinical models to understand how T-cell responses are generated and sustained against MAGE-A3-expressing tumors. nih.govunil.ch Furthermore, the peptide sequence contains epitopes that can be recognized by both MHC class II-restricted CD4+ T cells and MHC class I-restricted CD8+ T cells, making it an interesting candidate for vaccination strategies aimed at inducing a comprehensive anti-tumor response. nih.gov

Contribution of CD4+ T Cells Specific for MAGE-A3 (161-175) to Orchestrating Anti-Tumor Responses in Preclinical Models

CD4+ T cells are critical for orchestrating a robust and lasting anti-tumor response. plos.orgnih.gov They provide essential help for the activation and maintenance of CD8+ cytotoxic T lymphocytes, the primary effectors of tumor cell killing. nih.gov In preclinical research, CD4+ T cells specific for MAGE-A3 (161-175) have been shown to recognize the naturally processed epitope, demonstrating their potential to contribute to tumor immunity. aacrjournals.orgnih.gov

In a mouse tumor model, vaccination with a recombinant MAGE-A3 protein combined with an immunostimulant induced an efficient and long-lasting anti-tumor response capable of eliminating MAGE-A3-expressing tumor cells. plos.org This protective effect was shown to be dependent on CD4+ T cells and the cytokine they produce, interferon-gamma (IFN-γ). plos.org The IFN-γ produced by MAGE-A3-specific CD4+ T cells is a major effector molecule that plays a key role in controlling tumor growth. plos.org These findings from preclinical models underscore the importance of inducing MAGE-A3 (161-175)-specific CD4+ T cells to effectively orchestrate a multi-faceted immune attack against tumors.

Modulation of Antigen Presentation and T-Cell Responses in Experimental Settings

The intensity of the T-cell response to MAGE-A3 (161-175) is not fixed but is significantly influenced by how the epitope is processed and presented. Research has revealed that several factors can modulate this process in experimental settings.

Influence of Antigen-Presenting Cell (APC) Type: The type of APC plays a crucial role. In one study, MAGE-A3 (161-175)-specific CD4+ T cells strongly recognized B cells (LCLs) and melanoma cells that were experimentally engineered to express the MAGE-A3 antigen in the endosomal/lysosomal compartment. nih.govnih.gov In contrast, autologous dendritic cells loaded with lysate from MAGE-A3-expressing cells were recognized much more poorly, though still significantly. nih.govnih.gov This suggests that the cellular machinery for processing and presentation differs between APC types, affecting the availability of the epitope.

Impact of Antigen Quantity: The amount of MAGE-A3 protein available for processing is a critical determinant of the T-cell response. nih.govnih.gov When engineered B cells were sorted based on their level of MAGE-A3 expression, the intensity of the subsequent CD4+ T-cell response directly correlated with the amount of antigen expressed. nih.govnih.gov This indicates that a high level of antigen expression within the tumor or APC may be necessary for efficient presentation of the MAGE-A3 (161-175) epitope.

Role of Proteases: The generation of the MAGE-A3 (161-175) epitope is controlled by specific enzymes within the endosomal/lysosomal compartments of APCs. Studies using protease inhibitors have shown that the formation of this epitope depends on leupeptin-sensitive proteases. aacrjournals.orgresearchgate.net Conversely, the epitope was found to be destroyed by pepstatin-sensitive proteases. aacrjournals.orgresearchgate.net This enzymatic tug-of-war within the APC influences the final repertoire of MAGE-A3 epitopes that are presented to T cells and can explain why the MAGE-A3 (161-175) epitope may be poorly formed in some contexts. aacrjournals.org

Table 1: Differential Recognition of MAGE-A3 (161-175) by CD4+ T Cells Based on Antigen-Presenting Cell (APC) Type

This table summarizes findings on how different methods of antigen presentation affect the recognition by specific CD4+ T cells in experimental settings.

Antigen-Presenting Cell (APC) TypeMethod of Antigen LoadingRecognition by MAGE-A3 (161-175)-Specific CD4+ T CellsReference
EBV-transformed lymphoblastoid cells (LCLs)Engineered to express MAGE-A3 in endosomes/lysosomesStrong nih.gov, nih.gov
Melanoma cellsEngineered to express MAGE-A3 in endosomes/lysosomesStrong nih.gov, nih.gov
Autologous Dendritic Cells (DCs)Loaded with lysate from MAGE-A3-expressing tumor cellsPoor (but significant) nih.gov, nih.gov
B cellsEngineered to express MAGE-A3 in the cytoplasmNo recognition nih.gov

Comparative Immunogenicity of MAGE-A3 (161-175) versus Other MAGE-A3 Epitopes

The immunogenicity of MAGE-A3 (161-175) is best understood when compared to other epitopes derived from the same protein. Different studies have revealed varying immunodominance hierarchies depending on the patient cohort and context.

In a study of advanced melanoma patients, researchers assessed CD4+ T-cell responses to a panel of MAGE-A3 peptides. aacrjournals.org The results showed that while epitopes like MAGE-A3 (111-125), MAGE-A3 (191-205), and MAGE-A3 (281-300) were frequently recognized, no T-cell recognition of MAGE-A3 (161-175) was observed in any of the 11 patients tested. aacrjournals.org This suggests that in the context of advanced melanoma, other MAGE-A3 epitopes may be more immunodominant or that the presentation of the 161-175 epitope is impaired. aacrjournals.org

In contrast, a different study focusing on head and neck cancer patients found that MAGE-A3 (161-175), along with MAGE-A3 (111-125), appeared to be an immunodominant epitope. nih.govunil.ch These epitopes were shown to be naturally processed and presented by dendritic cells in these patients. nih.govunil.ch This discrepancy highlights that the immunogenicity of a given epitope is not absolute and can be influenced by factors such as the type of cancer, the patient's HLA type, and the specific inflammatory environment of the tumor.

Table 2: Comparative Recognition of MAGE-A3 Epitopes in Advanced Melanoma Patients

This table shows the frequency of CD4+ T-cell recognition for various MAGE-A3 epitopes in a cohort of 11 patients with advanced melanoma.

MAGE-A3 EpitopeNumber of Patients Recognizing (out of 11)Percentage of Patients RecognizingReference
111-125764% aacrjournals.org
191-205655% aacrjournals.org
281-300545% aacrjournals.org
146-160218% aacrjournals.org
171-18519% aacrjournals.org
161-175 0 0% aacrjournals.org
243-25800% aacrjournals.org

Advanced Methodological Approaches in Mage A3 161 175 Research

In Vitro T-Cell Priming and Expansion Techniques

The in vitro generation and expansion of T-cells specific for the MAGE-A3 (161-175) epitope are fundamental for both research and potential therapeutic applications. A common approach involves the stimulation of peripheral blood mononuclear cells (PBMCs) from healthy donors or cancer patients with the synthetic MAGE-A3 (161-175) peptide. aacrjournals.orgnih.gov To enhance the frequency of antigen-specific T-cells, protocols often utilize dendritic cells (DCs), which are potent antigen-presenting cells (APCs), pulsed with the peptide to initiate T-cell priming. immunologiya-journal.ruunil.ch Subsequent expansion of these T-cell populations is typically achieved through repeated stimulation with peptide-pulsed APCs and the addition of cytokines such as Interleukin-2 (IL-2) and Interleukin-7 (IL-7). plos.org

In some studies, CD4+ T-cell clones specific for MAGE-A3 (161-175) have been successfully generated from healthy donors through repetitive in vitro stimulation. aacrjournals.org These clonal populations are invaluable for detailed functional and characterization studies. Furthermore, peptide pools covering the entire MAGE-A3 protein, including the 161-175 region, are used for the efficient in vitro stimulation of both CD4+ and CD8+ T-cells. miltenyibiotec.com The isolation of responding T-cells can be facilitated by techniques that detect activation markers like CD154, followed by expansion using mitogens such as phytohemagglutinin (PHA). aai.org

A novel and efficient protocol for MAGE-A3-specific T-cell clonal expansion using modified dendritic cells has demonstrated a significant increase in the frequency of these T-cells from healthy donor PBMCs. frontiersin.org This method saw the percentage of MAGE-A3-specific T-cells rise from an average of 0.02% to 3.33% of total lymphocytes after application. frontiersin.org

Parameter Finding References
Initial Frequency of MAGE-A3-specific T-cells0.02% ± 0.015 (average ± SD) of total lymphocytes in healthy donors. frontiersin.org
Post-expansion Frequency of MAGE-A3-specific T-cells3.33% ± 2.61 (average ± SD) of total lymphocytes. frontiersin.org
Mean Fold Change in MAGE-A3-specific T-cells191.0 (SD = 87.9). frontiersin.org

Use of Genetically Engineered Antigen-Presenting Cells for Epitope Presentation Studies

To overcome the limitations of using patient-derived APCs and to create standardized systems for studying epitope presentation, researchers have turned to genetically engineered APCs. A key strategy involves engineering cell lines, such as Epstein-Barr virus-transformed lymphoblastoid cell lines (LCLs) and melanoma cells, to express the MAGE-A3 protein. nih.govresearchgate.netnih.gov These engineered cells can be designed to express MAGE-A3 either in the cytoplasm or targeted to the endosomal/lysosomal compartment to study different antigen processing pathways. nih.govnih.gov

Studies have shown that LCLs and melanoma cells engineered to express MAGE-A3 in the endosomal/lysosomal compartment are strongly recognized by MAGE-A3 (161-175)-specific CD4+ T-cells. nih.govnih.gov This indicates that the epitope can be naturally processed and presented through the exogenous pathway. In contrast, recognition can be poor when using autologous dendritic cells loaded with lysate from MAGE-A3 expressing cells, suggesting that the amount of available antigen and the type of APC are critical factors. nih.govresearchgate.netnih.gov

Artificial Antigen Presenting Cells (aAPCs) represent another advanced platform. These can be cell-based (e.g., engineered erythroid cells) or synthetic systems designed to present specific peptide-MHC complexes and co-stimulatory molecules to activate and expand T-cells. google.com Such systems offer a high degree of control and reproducibility for studying the requirements for T-cell activation by the MAGE-A3 (161-175) epitope.

Biochemical and Cellular Assays for Protease Activity and Antigen Processing

The generation of the MAGE-A3 (161-175) epitope from the full-length protein is dependent on the activity of various proteases within the antigen-presenting cell. Biochemical and cellular assays are employed to identify the key enzymes involved in this process. A common approach is the use of specific protease inhibitors in cellular assays to determine their effect on the presentation of the epitope to specific T-cell clones.

Research has indicated that the processing of MAGE-A3 epitopes is influenced by endosomal and lysosomal proteases. aacrjournals.orgresearchgate.net For instance, studies have used inhibitors of cysteine proteases (e.g., leupeptin) and aspartic proteases (e.g., pepstatin) to probe their roles. aacrjournals.orgresearchgate.net One study found that the formation of the MAGE-A3 (161-175) epitope was facilitated by leupeptin-sensitive proteases but was destroyed by pepstatin-sensitive proteases. aacrjournals.orgresearchgate.net This suggests a complex interplay of enzymatic activities in determining the final repertoire of presented epitopes.

Furthermore, cytosolic proteases like insulin-degrading enzyme, a metallopeptidase, have been implicated in the generation of MHC class I peptides from MAGE-A3. oup.com While MAGE-A3 (161-175) is primarily recognized as a CD4+ T-cell epitope (implying MHC class II presentation), the broader context of MAGE-A3 processing involves a variety of proteases.

Protease Inhibitor Effect on MAGE-A3 (161-175) Formation Implication References
Leupeptin (cysteine protease inhibitor)Formation of the epitopeInvolvement of leupeptin-sensitive proteases in processing. aacrjournals.orgresearchgate.net
Pepstatin (aspartic protease inhibitor)Destruction of the epitopeDestruction by pepstatin-sensitive proteases. aacrjournals.orgresearchgate.net

Multimer Technology for High-Resolution T-Cell Detection and Characterization

Multimer technology has revolutionized the ability to detect and characterize antigen-specific T-cells with high resolution and specificity. This technology utilizes fluorescently labeled peptide-MHC (pMHC) complexes that can bind to T-cell receptors (TCRs) recognizing a specific epitope, such as MAGE-A3 (161-175). These multimers, including tetramers and dextramers, allow for the direct visualization and quantification of rare antigen-specific T-cells by flow cytometry. immunologiya-journal.rumiltenyibiotec.comnih.gov

While direct multimer staining for MAGE-A3 (161-175)-specific T-cells is mentioned in the context of broader MAGE-A3 epitope screening, specific examples for this particular peptide are less detailed in the provided results. However, the principles are broadly applicable. For instance, HLA-DPβ1*04 multimers loaded with the MAGE-A3 (111-125) peptide have been successfully used to identify specific CD4+ T-cells propagated in vitro. nih.gov This demonstrates the potential for developing similar tools for the MAGE-A3 (161-175) epitope, which is known to be presented by HLA-DR. unil.chresearchgate.net

Different multimer technologies, such as Flex-T, allow for the creation of custom multimers with desired peptides, which have been confirmed to be effective for analyzing and sorting T-lymphocytes specific for MAGE-A3 epitopes. immunologiya-journal.ru These tools are invaluable for monitoring immune responses and for the development of cellular immunotherapies. immunologiya-journal.runih.gov

Functional Assays for T-Cell Effector Mechanisms (Excluding Lytic Activity on Tumor Cells)

Beyond simply detecting MAGE-A3 (161-175)-specific T-cells, it is crucial to assess their functional capacity. A variety of assays are used to measure effector mechanisms other than direct tumor cell lysis. A primary method is the measurement of cytokine secretion upon antigen recognition. Assays like ELISPOT and intracellular cytokine staining (ICS) are commonly used to quantify the production of key cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-2, IL-4, IL-13, GM-CSF). aai.orgplos.org

For example, MAGE-A3 (161-175)-specific CD4+ T-cell clones have been characterized by their cytokine secretion profiles. unil.ch In some studies, T-cells responding to MAGE-A3 peptides, including the 161-175 region, were found to produce mainly IL-5 and/or GM-CSF, suggesting a Th2-polarized response in advanced disease. researchgate.net The upregulation of activation markers like CD154 or CD137 on T-cells following stimulation with MAGE-A3 peptides also serves as a functional readout. miltenyibiotec.com

Proliferation assays, which measure the expansion of T-cells in response to the MAGE-A3 (161-175) peptide, are another key functional assessment. aacrjournals.org These assays provide insight into the ability of the T-cell population to mount a sustained response.

Assay Type Effector Function Measured Key Findings for MAGE-A3 Specific T-cells References
ELISPOT/ELISACytokine Secretion (e.g., IFN-γ, GM-CSF)Responding T-cells produce cytokines upon peptide stimulation. In some cases, a Th2-like profile (IL-5, GM-CSF) is observed. aai.orgresearchgate.net
Intracellular Cytokine Staining (ICS)Cytokine production at the single-cell levelAllows for multiparametric analysis of T-cell function and phenotype. aai.org
Upregulation of Activation MarkersT-cell activationStimulation with MAGE-A3 peptides leads to increased expression of CD154 and CD137. miltenyibiotec.com
Proliferation AssaysClonal expansionT-cells proliferate in response to the MAGE-A3 (161-175) peptide. aacrjournals.org

Transcriptional and Proteomic Analysis of MAGE-A3 and Associated Processing Machinery

Transcriptional and proteomic analyses provide a global view of the expression of MAGE-A3 and the components of the antigen processing and presentation machinery (APM). At the transcriptional level, quantitative real-time PCR (qRT-PCR) is used to measure MAGE-A3 mRNA expression in tumor cells and tissues. researchgate.netmedsci.org RNA sequencing (RNA-seq) offers a more comprehensive approach, allowing for the analysis of the entire transcriptome.

Studies have shown that silencing MAGEA3 expression in tumor cells can lead to significant changes in gene expression. medsci.orgmedsci.org For example, knockdown of MAGEA3 has been associated with the increased expression of genes related to antigen processing and presentation, such as TAP1, TAP2, and HLA-B. medsci.org This suggests that MAGE-A3 itself may play a role in suppressing the immune system's ability to recognize tumor cells. medsci.orgmedsci.org

Future Research Directions and Unanswered Questions

Elucidating the Full Repertoire of Proteases Influencing MAGE-A3 (161-175) Processing

The generation of the MAGE-A3 (161-175) epitope is a complex process governed by the activity of various endosomal and lysosomal proteases within antigen-presenting cells (APCs). Research has shown a delicate balance between proteases that create the epitope and those that destroy it. nih.govresearchgate.net Studies using protease inhibitors have provided initial insights, revealing that leupeptin-sensitive proteases are required for its formation, whereas pepstatin-sensitive proteases are responsible for its destruction. researchgate.net

However, the specific enzymes within these broad categories remain largely unidentified. A significant unanswered question is the precise identity of the proteases involved. While Cathepsin D is a strong candidate for the destructive aspartic protease activity due to its preference for cleaving hydrophobic residues and its higher activity in dendritic cells, further validation is required. researchgate.net Future research must focus on systematically identifying the complete cast of proteases. This involves employing advanced proteomic techniques and specific genetic knockouts in APCs to map the exact cleavage sites and determine which enzymes are critical for generating the N- and C-termini of the MAGE-A3 (161-175) peptide. Understanding how the expression and activity of these proteases vary between different APCs (e.g., dendritic cells, B cells, macrophages) and within the tumor microenvironment is crucial for predicting and ultimately enhancing antigen presentation. nih.govvulcanchem.com

Table 1: Influence of Protease Inhibitors on MAGE-A3 (161-175) Presentation

Protease Inhibitor General Class of Protease Targeted Effect on MAGE-A3 (161-175) Presentation Reference
Leupeptin Cysteine and Serine Proteases Decreased Presentation (Inhibits formation) researchgate.net

Comprehensive Structural Biology of MAGE-A3 (161-175) / MHC Class II / TCR Complexes

A fundamental gap in our understanding of MAGE-A3 (161-175) immunology is the absence of high-resolution structural data for its complex with Major Histocompatibility Complex (MHC) Class II molecules and the cognate T-cell receptor (TCR). It is known that this epitope can be presented by HLA-DR molecules, such as HLA-DRB107 and HLA-DRβ401. nih.govunil.ch However, without a crystal structure, the precise molecular interactions that govern this recognition remain theoretical.

Future research must prioritize the determination of the three-dimensional structure of the MAGE-A3 (161-175) peptide bound to relevant HLA-DR allotypes. This would reveal the key anchor residues of the peptide that sit within the MHC binding groove and the conformation of the peptide surface available for TCR recognition. Subsequently, co-crystallization of this pMHC complex with a specific TCR would elucidate the structural basis of T-cell recognition, including the "hotspots" of interaction. cardiff.ac.uk Such structural insights are invaluable for rationally designing modified peptides with enhanced MHC binding or for engineering high-affinity TCRs for adoptive T-cell therapies, while also helping to predict and avoid potential cross-reactivity with self-peptides, a critical safety concern. rcsb.orgfrontiersin.org

Advanced In Vitro Models for Studying MAGE-A3 (161-175) Presentation in Diverse Tumor Microenvironments

The presentation of MAGE-A3 (161-175) is not uniform across all conditions and cell types. Studies have shown that the intensity of T-cell recognition is highly dependent on the type of APC and the amount of MAGE-A3 protein available for processing. nih.govnih.gov For instance, EBV-transformed lymphoblastoid cells (LCLs) engineered to express MAGE-A3 were recognized more strongly than dendritic cells loaded with MAGE-A3-expressing cell lysates. nih.gov This suggests that factors within the APC and its environment significantly influence the processing pathway.

Investigating the Role of MAGE-A3 (161-175) Specific CD4+ T Cells in Combination with Other Immunological Modulators

Naturally acquired CD4+ T-cell responses against MAGE-A3 (161-175) have been detected in cancer patients, providing a rationale for its use in vaccines. unil.chnih.gov However, cancer immunotherapy is rapidly moving towards combination approaches. A pivotal area for future research is to systematically investigate how targeting the MAGE-A3 (161-175) epitope can be synergistic with other immunological modulators.

This includes combining MAGE-A3 (161-175)-based vaccines or adoptive T-cell therapies with immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4), which can reinvigorate exhausted T-cells. Another promising avenue is the combination with adjuvants that can shape the ensuing immune response. For example, studies with the full MAGE-A3 protein have shown that adjuvants like AS15 can drive a strong Th1-type response, characterized by high IFN-γ production, which is associated with better anti-tumor effects. plos.org Future studies should specifically assess the impact of different adjuvants on the magnitude, quality (Th1 vs. Th2), and longevity of the CD4+ T-cell response to the MAGE-A3 (161-175) epitope. Understanding these interactions will be key to designing multi-pronged immunotherapies with superior efficacy. vulcanchem.com

Strategies for Enhancing Natural Processing and Presentation of MAGE-A3 (161-175) for Augmented Immunological Responses

Given that the presentation of MAGE-A3 (161-175) is often suboptimal, a significant research effort is needed to develop strategies that enhance its natural processing and display on APCs. nih.govnih.gov This could lead to more potent anti-tumor immune responses.

One major strategy revolves around modulating protease activity. The finding that pepstatin A, an inhibitor of aspartic proteases, dramatically increases the recognition of MAGE-A3 (161-175) suggests that targeted inhibition of destructive proteases like Cathepsin D could be a viable therapeutic approach. researchgate.net Future work should focus on developing more specific and clinically applicable protease inhibitors. Another approach is to increase the amount of MAGE-A3 antigen delivered to the endosomal/lysosomal compartment of APCs, as a direct correlation exists between antigen quantity and the intensity of the T-cell response. vulcanchem.comnih.gov This could be achieved through advanced vaccine delivery systems, such as nanoparticles or viral vectors, that ensure efficient uptake and trafficking of the MAGE-A3 antigen within APCs. Furthermore, genetically engineering the MAGE-A3 protein by flanking the (161-175) sequence with optimized protease cleavage sites could also enhance the generation of this specific epitope.

Table 2: Mentioned Compounds

Compound Name
MAGE-A3 (161-175)
Leupeptin
Pepstatin A
Cathepsin D
IFN-γ
PD-1
CTLA-4

Q & A

Q. What are the structural and functional characteristics of the MAGE-3 (161-175) peptide in melanoma antigen research?

Methodological Answer: The MAGE-3 (161-175) peptide is a tumor-specific antigen derived from the MAGE-A3 protein. Structurally, it is a 15-amino-acid sequence (VFLKDKYEFLKVLEL) with high affinity for HLA-A1 molecules . Functionally, it is recognized by cytotoxic T lymphocytes (CTLs) in melanoma patients, making it a target for immunotherapy. Researchers typically validate its expression using reverse transcription-PCR (RT-PCR) in tumor samples and confirm antigen presentation via HLA-A1-restricted CTL assays. Flow cytometry with HLA-A1 tetramers loaded with the peptide is a standard method for detecting antigen-specific T cells .

Q. What experimental protocols are recommended for detecting MAGE-3 (161-175) in tumor samples?

Methodological Answer: Detection involves:

  • RNA Extraction : Use TRIzol or column-based kits to isolate RNA from tumor tissues.
  • RT-PCR : Primers targeting exons 3–4 of the MAGE-A3 gene amplify the transcript. Positive controls (e.g., melanoma cell lines like MZ2-MEL) and negative controls (normal tissues) are critical to rule out false positives .
  • Immunohistochemistry (IHC) : Commercial monoclonal antibodies (e.g., clone 6C1) can localize MAGE-A3 protein expression, though cross-reactivity with other MAGE family members requires validation via Western blot .

Q. How do researchers address variability in MAGE-3 (161-175) expression across tumor types?

Methodological Answer: Variability is addressed by:

  • Stratifying patient cohorts based on HLA-A1 status, as antigen presentation is HLA-restricted.
  • Using quantitative PCR (qPCR) to measure transcript levels normalized to housekeeping genes (e.g., GAPDH).
  • Performing meta-analyses of public datasets (e.g., TCGA) to correlate expression with clinical outcomes .

Advanced Research Questions

Q. How can epitope optimization improve the immunogenicity of MAGE-3 (161-175) in vaccine design?

Methodological Answer: Epitope optimization involves:

  • In Silico Modeling : Tools like NetMHCpan predict binding affinities to HLA-A1. Substitutions at anchor residues (e.g., position 2 or 9) may enhance stability .
  • In Vitro Validation : T2 cells (HLA-A1-positive) pulsed with modified peptides are tested for HLA binding using flow cytometry. CTL clones from patients are used to assess IFN-γ release post-stimulation .
  • Comparative Studies : Testing analogs (e.g., MAGE-3 (158-169)) to identify variants with higher avidity .

Q. What strategies resolve contradictions in MAGE-3 (161-175) clinical trial data (e.g., variable T-cell responses)?

Methodological Answer: Contradictions arise from differences in:

  • Patient HLA Haplotypes : Ensure HLA-A1 genotyping via PCR-SSP (sequence-specific primers) to exclude non-compatible subjects.
  • Adjuvant Selection : Compare responses in trials using GM-CSF vs. Montanide ISA-51, which differentially activate dendritic cells.
  • Endpoint Harmonization : Use standardized assays (e.g., ELISPOT for IFN-γ) across studies to enable cross-trial comparisons .

Q. How should researchers design studies to evaluate off-target effects of MAGE-3 (161-175)-targeted therapies?

Methodological Answer:

  • T-Cell Receptor (TCR) Sequencing : Use single-cell RNA sequencing to identify TCR clonotypes reactive to MAGE-3 (161-175) and screen against human protein databases for cross-reactivity.
  • Organoid Models : Test toxicity in HLA-A1-positive normal tissue organoids (e.g., liver, lung) exposed to peptide-pulsed CTLs.
  • Preclinical Safety : In vivo models (e.g., HLA-A1 transgenic mice) monitor autoimmune manifestations post-treatment .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing MAGE-3 (161-175) immune response data?

Methodological Answer:

  • Longitudinal Data : Mixed-effects models account for repeated measures (e.g., ELISPOT results over time).
  • Survival Analysis : Cox regression models correlate antigen-specific T-cell frequencies with progression-free survival.
  • Multivariate Adjustments : Include covariates like tumor mutational burden and PD-L1 status to isolate MAGE-3-specific effects .

Q. How can researchers validate conflicting findings in MAGE-3 (161-175) expression studies?

Methodological Answer:

  • Blinded Reanalysis : Independent labs re-test RNA/DNA from original samples using identical protocols.
  • Method Comparison : Compare RT-PCR, RNA-seq, and Nanostring results to identify platform-specific biases.
  • Cohort Expansion : Recruit larger cohorts to reduce Type I/II errors, particularly in rare HLA-A1-positive subgroups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.